molecular formula C11H11FLiNO3 B2563925 Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate CAS No. 2375258-90-3

Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate

Cat. No.: B2563925
CAS No.: 2375258-90-3
M. Wt: 231.15
InChI Key: NKYQNMVXHYDNFS-UHFFFAOYSA-M
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Description

Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a lithium ion and a fluoropyridine moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate typically involves the reaction of 3-fluoropyridine with oxane-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a lithium salt, such as lithium hydroxide or lithium carbonate, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoropyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound and enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Lithium 4-(2-fluoropyridin-3-yl)oxane-4-carboxylate
  • Lithium 4-(4-fluoropyridin-2-yl)oxane-4-carboxylate
  • Lithium 4-(3-chloropyridin-2-yl)oxane-4-carboxylate

Uniqueness

Lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

lithium;4-(3-fluoropyridin-2-yl)oxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3.Li/c12-8-2-1-5-13-9(8)11(10(14)15)3-6-16-7-4-11;/h1-2,5H,3-4,6-7H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYQNMVXHYDNFS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1COCCC1(C2=C(C=CC=N2)F)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FLiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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